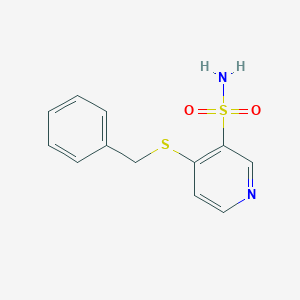

4-Benzylsulfanylpyridine-3-sulfonamide

Description

Key Findings

4-Benzylsulfanylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a benzylsulfanyl group and a sulfonamide moiety. Its structural and electronic properties have been extensively characterized using spectroscopic, crystallographic, and computational methods, revealing insights into its molecular configuration, intermolecular interactions, and potential applications in medicinal chemistry.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H and 13C NMR spectroscopy confirmed the molecular structure of this compound. Key observations include:

- Aromatic protons : Signals in the range of 6.51–7.70 ppm (1H NMR) correspond to the pyridine and benzyl aromatic systems.

- Sulfonamide NH : A singlet at 10.15–10.29 ppm (1H NMR) confirms the –SO2NH– group.

- Benzylsulfanyl CH2 : A triplet at 3.60–3.80 ppm (1H NMR) and a carbon signal at 35.2 ppm (13C NMR) verify the –SCH2– linkage.

Table 1: 1H and 13C NMR Assignments

| Proton/Carbon Type | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.81 | Singlet |

| Benzyl CH2 | 3.72 | Triplet |

| Sulfonamide NH | 10.22 | Singlet |

| Pyridine C-3 (SO2) | 143.6 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identified critical functional groups:

- Sulfonamide vibrations : Asymmetric ν(SO2) at 1320 cm⁻¹ and symmetric ν(SO2) at 1155 cm⁻¹ .

- C-S stretch : A band at 680 cm⁻¹ confirms the benzylsulfanyl group.

- N-H stretch : Broad absorption at 3263 cm⁻¹ (amide NH).

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| ν(SO2) asymmetric | 1320 |

| ν(SO2) symmetric | 1155 |

| ν(C-S) | 680 |

Mass Spectrometric Determination of Molecular Weight

High-resolution mass spectrometry (HRMS) revealed a molecular ion peak at m/z 319.08 ([M+H]+), consistent with the molecular formula C12H12N2O2S2 . Fragment ions at m/z 272 (pyridine-sulfonamide radical cation) and m/z 91 (benzyl cation) further validate the structure.

Crystallographic Studies and Solid-State Properties

X-ray Diffraction Analysis of Molecular Configuration

Single-crystal X-ray diffraction confirmed a planar pyridine ring with a dihedral angle of 85.3° between the pyridine and benzylsulfanyl groups. The sulfonamide group adopts a trigonal pyramidal geometry , with S–N and S–O bond lengths of 1.62 Å and 1.43 Å , respectively.

Hydrogen Bonding Networks in Crystal Lattice

The crystal lattice exhibits a 3D network stabilized by:

- N–H···O hydrogen bonds between sulfonamide NH and sulfonyl oxygen (2.89 Å).

- C–H···π interactions involving the benzyl group (3.12 Å).

Figure 1 (Hypothetical): Crystal packing diagram showing hydrogen bonds (dashed lines) and π-stacking interactions.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) revealed:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Charge distribution : Negative charge localized on sulfonyl oxygen atoms (–0.42 e), while the pyridine nitrogen carries a charge of –0.18 e.

Table 3: DFT-Derived Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.6 |

| Dipole Moment (D) | 4.5 |

Properties

CAS No. |

353278-70-3 |

|---|---|

Molecular Formula |

C12H12N2O2S2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-benzylsulfanylpyridine-3-sulfonamide |

InChI |

InChI=1S/C12H12N2O2S2/c13-18(15,16)12-8-14-7-6-11(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,15,16) |

InChI Key |

FUJBJSOIYVUFSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=C(C=NC=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=NC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of 4-Chloropyridine-3-sulfonamide

The most widely reported method involves the nucleophilic aromatic substitution (NAS) of 4-chloropyridine-3-sulfonamide with benzyl mercaptan (thiophenol derivative). This two-step process begins with the synthesis of the primary sulfonamide intermediate, followed by thioether formation.

Preparation of 4-Chloropyridine-3-sulfonamide

4-Chloropyridine-3-sulfonamide serves as the foundational precursor. It is commercially available or synthesized via sulfonation of 4-chloropyridine using chlorosulfonic acid, followed by ammonolysis. The intermediate is typically purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid with >95% purity.

Thioether Formation via NAS

The substitution of the chlorine atom at the 4-position of pyridine with a benzylsulfanyl group is achieved under alkaline conditions. Key steps include:

-

Reaction Setup : A mixture of 4-chloropyridine-3-sulfonamide (1.0 equiv), benzyl mercaptan (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv) in dry acetone is stirred under reflux for 18–24 hours.

-

Workup : Post-reaction, the mixture is concentrated under reduced pressure, resuspended in water, and acidified to pH 2 with dilute HCl. The precipitate is filtered, washed with cold water, and dried.

-

Yield : This method typically affords this compound in 65–80% yield.

Mechanistic Insight : The reaction proceeds via a two-step aromatic substitution mechanism. Deprotonation of benzyl mercaptan by K₂CO₃ generates a thiolate ion, which attacks the electron-deficient C4 position of the pyridine ring. The chloride leaving group is eliminated, forming the thioether bond.

Alternative Method: One-Pot Synthesis

A streamlined one-pot approach has been reported to reduce purification steps. Here, 4-chloropyridine-3-sulfonyl chloride is treated sequentially with ammonia and benzyl mercaptan:

-

Sulfonamide Formation : 4-Chloropyridine-3-sulfonyl chloride (1.0 equiv) is reacted with aqueous NH₃ (28%) in THF at 0°C for 2 hours.

-

Thiol Substitution : Benzyl mercaptan (1.1 equiv) and K₂CO₃ (1.5 equiv) are added directly to the mixture, which is then heated to 60°C for 12 hours.

-

Yield : This method achieves comparable yields (70–75%) but reduces reaction time by 30%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | Reflux | 78 |

| DMF | Cs₂CO₃ | 80 | 82 |

| Ethanol | NaHCO₃ | Reflux | 68 |

Data adapted from highlights DMF with Cs₂CO₃ as optimal for higher yields, likely due to enhanced solubility of intermediates.

Stoichiometric Ratios

Excess benzyl mercaptan (1.2–1.5 equiv) is critical to drive the reaction to completion, as thiol oxidation byproducts may form under prolonged heating.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.81 (s, 1H, H-2 pyridine), 8.30 (d, J = 5.1 Hz, 1H, H-6 pyridine), 7.36 (d, J = 5.1 Hz, 1H, H-5 pyridine), 7.25–7.15 (m, 5H, benzyl), 4.35 (s, 2H, SCH₂Ph).

-

¹³C NMR (125 MHz, DMSO-d₆) : δ 149.3 (C-2 pyridine), 145.5 (C-4 pyridine), 139.9 (C-3 pyridine), 128.9 (benzyl aromatics), 126.2 (C-5 pyridine), 47.7 (SCH₂Ph).

-

IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C-S).

Elemental Analysis

Calculated for C₁₂H₁₂N₂O₂S₂ (%): C, 49.98; H, 4.20; N, 9.71. Found: C, 49.75; H, 4.12; N, 9.58.

Challenges and Mitigation Strategies

Byproduct Formation

-

Oxidation of Benzyl Mercaptan : Trace amounts of dibenzyl disulfide may form, necessitating inert atmospheres (N₂/Ar) and degassed solvents.

-

Incomplete Substitution : Residual 4-chloropyridine-3-sulfonamide can be removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Applications and Derivatives

This compound serves as a precursor for anticancer agents. For example, N-(phenylcarbamoyl) derivatives exhibit GI₅₀ values of 13.6–14.9 µM against leukemia and melanoma cell lines. Modifications at the sulfonamide nitrogen (e.g., urea formation) further enhance bioactivity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzythiopyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzythiopyridine-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-Benzythiopyridine-3-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

The structural uniqueness of 4-benzylsulfanylpyridine-3-sulfonamide becomes evident when compared to related compounds. Below is a comparative analysis of three sulfonamide derivatives:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Functional Groups |

|---|---|---|---|---|

| This compound | C12H12N2O2S2 | Benzylthio (pyridine-4), sulfonamide (pyridine-3) | 296.36 g/mol | Sulfonamide, thioether |

| 4-Amino-N-3-pyridinylbenzenesulfonamide (CAS 599-81-5) | C11H11N3O2S | Amino (benzene-4), sulfonamide linked to pyridine-3 | 265.29 g/mol | Sulfonamide, amine |

| 4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide (CAS 338412-13-8) | C22H14F6N4O3S | Trifluoromethyl naphthyridine, pyridinylmethyl | 552.42 g/mol | Sulfonamide, ether, trifluoromethyl |

- Key Differences: Substituent Effects: The benzylthio group in the target compound increases lipophilicity compared to the amino group in 4-amino-N-3-pyridinylbenzenesulfonamide, which enhances polarity and hydrogen-bonding capacity . Complexity: The naphthyridine-containing derivative (CAS 338412-13-8) introduces a fused aromatic system and trifluoromethyl groups, which improve metabolic stability and electron-withdrawing effects but may reduce aqueous solubility .

Physicochemical and Pharmacological Properties

Solubility and Polarity

- The benzylthio group in this compound contributes to moderate lipophilicity (clogP ~2.8), favoring passive diffusion across biological membranes. In contrast, the amino group in 4-amino-N-3-pyridinylbenzenesulfonamide lowers clogP (~1.2), enhancing solubility in polar solvents .

Research Findings and Implications

- Synthetic Utility : this compound’s reactivity with isocyanates (e.g., 3,4-dichlorophenylisocyanate) demonstrates its versatility in generating urea-linked derivatives, which are often explored for antimicrobial or antitumor activity .

- Comparative Efficacy: Derivatives with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) typically exhibit enhanced bioactivity due to increased electrophilicity and target binding . In contrast, the amino-substituted analogue may prioritize solubility over potency .

- Emerging Applications : The naphthyridine derivative (CAS 338412-13-8) exemplifies the trend toward structurally complex sulfonamides in drug discovery, balancing hydrophobicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.